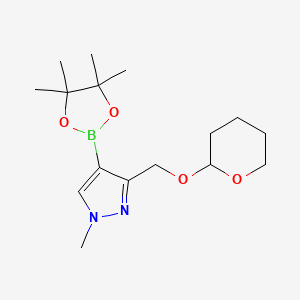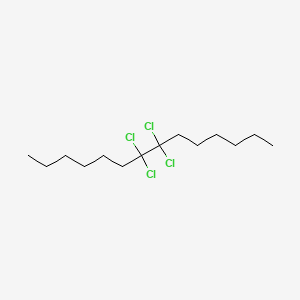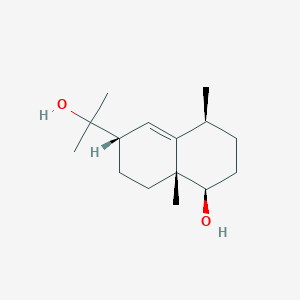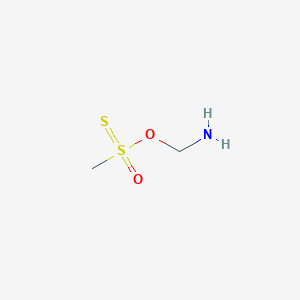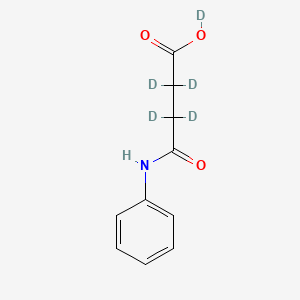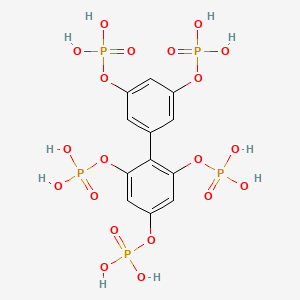
Biphenyl 2,3',4,5',6-Pentakisphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biphenyl 2,3’,4,5’,6-Pentakisphosphate is a novel inositol polyphosphate surrogate. It is a biphenyl derivative with five phosphate groups attached to two rings. This compound has been studied for its ability to modulate calcium responses in rat hepatocytes and inhibit the activity of inositol 5-phosphatases .
Vorbereitungsmethoden
The synthesis of Biphenyl 2,3’,4,5’,6-Pentakisphosphate involves the attachment of phosphate groups to the biphenyl structure. The synthetic route typically includes the use of benzene polyphosphates as starting materials. The reaction conditions involve the use of specific reagents and catalysts to achieve the desired phosphorylation
Analyse Chemischer Reaktionen
Biphenyl 2,3’,4,5’,6-Pentakisphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details are limited.
Substitution: The phosphate groups can be substituted under certain conditions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include phosphoric acid derivatives and catalysts that facilitate the phosphorylation process. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The primary product is the pentakisphosphate derivative, but other phosphorylated biphenyl compounds can also be formed.
Wissenschaftliche Forschungsanwendungen
Biphenyl 2,3’,4,5’,6-Pentakisphosphate has several scientific research applications:
Chemistry: It is used as a surrogate for inositol polyphosphates in various chemical studies.
Biology: The compound modulates calcium responses in cells, making it useful for studying calcium signaling pathways.
Medicine: Its ability to inhibit inositol 5-phosphatases suggests potential therapeutic applications in diseases where these enzymes are involved.
Wirkmechanismus
The mechanism of action of Biphenyl 2,3’,4,5’,6-Pentakisphosphate involves its interaction with inositol 5-phosphatases. It inhibits the activity of these enzymes by competing with their natural substrates. This inhibition leads to an increase in inositol 1,4,5-trisphosphate levels, which in turn affects calcium signaling pathways. The compound also directly interacts with the inositol 1,4,5-trisphosphate receptor, further modulating calcium oscillations in cells .
Vergleich Mit ähnlichen Verbindungen
Biphenyl 2,3’,4,5’,6-Pentakisphosphate is unique due to its structure and the specific placement of phosphate groups. Similar compounds include:
Inositol 1,3,4,5,6-Pentakisphosphate: Another inositol polyphosphate with five phosphate groups, but with a different structural arrangement.
Inositol 1,4,5-Trisphosphate: A well-known inositol phosphate involved in calcium signaling.
Benzene Polyphosphates: Compounds with phosphate groups attached to a benzene ring, used as starting materials for synthesizing biphenyl derivatives.
Biphenyl 2,3’,4,5’,6-Pentakisphosphate stands out due to its dual effect on calcium signaling, both through enzyme inhibition and direct receptor interaction.
Eigenschaften
Molekularformel |
C12H15O20P5 |
|---|---|
Molekulargewicht |
634.10 g/mol |
IUPAC-Name |
[2-(3,5-diphosphonooxyphenyl)-3,5-diphosphonooxyphenyl] dihydrogen phosphate |
InChI |
InChI=1S/C12H15O20P5/c13-33(14,15)28-7-1-6(2-8(3-7)29-34(16,17)18)12-10(31-36(22,23)24)4-9(30-35(19,20)21)5-11(12)32-37(25,26)27/h1-5H,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27) |
InChI-Schlüssel |
ZCSNVIKBMFGCLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1OP(=O)(O)O)OP(=O)(O)O)C2=C(C=C(C=C2OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



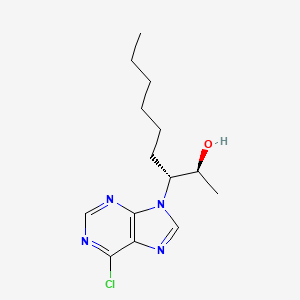
![2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate](/img/structure/B13406404.png)

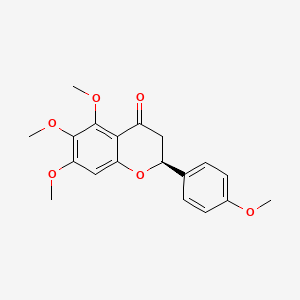
![[2-[2-[[2-(5-Chloro-2-hydroxybenzoyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B13406423.png)
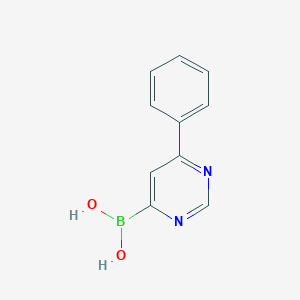
![(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)
![1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13406437.png)
